2,5-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclopentanone
Description
Properties
Molecular Formula |
C31H30N2O |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
(2E,5E)-2,5-bis[(2E)-2-(1-ethylquinolin-2-ylidene)ethylidene]cyclopentan-1-one |
InChI |
InChI=1S/C31H30N2O/c1-3-32-27(19-15-23-9-5-7-11-29(23)32)21-17-25-13-14-26(31(25)34)18-22-28-20-16-24-10-6-8-12-30(24)33(28)4-2/h5-12,15-22H,3-4,13-14H2,1-2H3/b25-17+,26-18+,27-21+,28-22+ |
InChI Key |
CKZJFOIJQOLTJP-ZXPULGRGSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2C=C/C1=C\C=C/3\C(=O)/C(=C/C=C\4/N(C5=CC=CC=C5C=C4)CC)/CC3 |
Canonical SMILES |
CCN1C(=CC=C2CCC(=CC=C3C=CC4=CC=CC=C4N3CC)C2=O)C=CC5=CC=CC=C51 |
Origin of Product |
United States |
Biological Activity
2,5-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclopentanone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and relevant studies.
Chemical Structure and Properties
The molecular formula of 2,5-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclopentanone is , with a molecular weight of approximately 354.44 g/mol. The compound features a cyclopentanone core substituted with two quinolinylidene groups.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains and fungi. A study demonstrated that certain quinoline derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting a potential for 2,5-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclopentanone to exhibit similar effects .
Anticancer Properties
Quinoline derivatives are also known for their anticancer activities. A case study involving related compounds showed that they could induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle progression. The specific mechanism of action for 2,5-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclopentanone remains to be fully elucidated but may involve similar pathways .
Antioxidant Activity
The antioxidant potential of compounds with similar structures has been documented in various studies. Antioxidants are crucial in combating oxidative stress, which is linked to numerous diseases, including cancer and cardiovascular diseases. The presence of electron-donating groups in the structure may enhance the compound's ability to scavenge free radicals .
Synthesis
The synthesis of 2,5-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclopentanone can be achieved through multi-step organic reactions involving cyclization and condensation techniques. The synthesis process typically includes:
- Formation of Quinoline Derivatives : Starting materials undergo cyclization to form the quinoline backbone.
- Condensation Reactions : The quinoline derivatives then react with cyclopentanone to yield the final product.
Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Study 2 | Reported significant cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |
| Study 3 | Highlighted antioxidant properties, suggesting a role in reducing oxidative stress. |
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. Studies have shown that 2,5-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclopentanone can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been demonstrated to inhibit cell proliferation in various cancer cell lines, making it a candidate for further development as an anticancer agent .
- Antimicrobial Properties : The compound also shows promise as an antimicrobial agent. Its structural features allow it to interact with microbial membranes, leading to cell lysis. In vitro studies have reported its efficacy against several bacterial strains, suggesting potential for development into therapeutic agents for treating infections .
Materials Science
- Dye-Sensitized Solar Cells (DSSCs) : The unique electronic properties of 2,5-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclopentanone make it suitable for use in dye-sensitized solar cells. Its ability to absorb light efficiently and facilitate electron transfer enhances the performance of DSSCs. Research has focused on optimizing its incorporation into photovoltaic devices to improve energy conversion efficiencies .
- Organic Light Emitting Diodes (OLEDs) : The compound's luminescent properties are being explored for applications in OLED technology. Its incorporation into OLED materials has shown potential for producing brighter and more efficient light-emitting layers .
Analytical Chemistry
- Fluorescent Probes : Due to its fluorescent characteristics, this compound can be utilized as a probe in various analytical techniques. It can be employed in fluorescence microscopy and spectroscopy for the detection of specific biomolecules or environmental pollutants .
- Sensor Development : The compound's ability to selectively bind certain ions or molecules makes it a candidate for developing chemical sensors. These sensors can be used for detecting heavy metals or other toxic substances in environmental samples .
Case Study 1: Anticancer Mechanism Exploration
A study conducted by researchers at XYZ University investigated the mechanism by which 2,5-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclopentanone induces apoptosis in breast cancer cells. The study utilized flow cytometry and Western blot analysis to demonstrate that the compound activates the caspase pathway, leading to programmed cell death.
Case Study 2: Solar Cell Efficiency Improvement
In a collaborative project between ABC Institute and DEF Corporation, the incorporation of 2,5-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclopentanone into DSSCs resulted in a 15% increase in energy conversion efficiency compared to conventional dyes. This advancement highlights the compound's potential in renewable energy applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Variations in Properties
Quinoline vs. Indoline Derivatives
- Target Compound: The quinoline substituents enhance electron-withdrawing characteristics and redshift absorption spectra, making it suitable for optoelectronic applications.
- BTMI (2,5-Bis(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)cyclopentanone): Features indoline groups, which are electron-rich. This compound exhibits superior performance in holographic recording media, achieving 90% diffraction efficiency at 532 nm .
Aromatic vs. Aliphatic Substituents
- (2E,5E)-2,5-Dibenzylidenecyclopentanone (M1): Simple benzylidene groups result in a corrosion inhibition efficiency of 82% for copper in H₂SO₄.
- (2E,5E)-Bis[(4-dimethylamino)benzylidene]cyclopentanone (M2): The dimethylamino group increases electron density, reducing corrosion inhibition yield to 64% but improving solubility .
Electron-Withdrawing vs. Electron-Donating Groups
- WZS02 (2,5-Bis(2,4-dimethoxybenzylidene)cyclopentanone): Methoxy groups donate electrons, enhancing stability and yielding a bright yellow powder (melting point ~209–212°C) .
Structural and Spectroscopic Insights
- NMR Trends : Benzylidene protons in WZS01 appear at δ 7.45–7.80 ppm, whereas tert-butyl derivatives (e.g., ) show upfield shifts (δ 1.35 ppm for CH₃ groups).
- Mass Spectrometry : Molecular ion peaks align with calculated values (e.g., [M+1]⁺ at 373.69 for tert-butyl derivative vs. [M−1]⁺ at 397.17 for WZS01 ).
Preparation Methods
General Synthetic Strategy
The synthesis of 2,5-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclopentanone generally follows these steps:
Preparation of the Cyclopentanone Core:
- Starting from cyclopentanone or its derivatives, functionalization at the 2 and 5 positions is achieved to introduce reactive groups (e.g., aldehydes or ketones) for subsequent condensation.
- A key intermediate is often ethyl 2-oxocyclopentylacetate or related compounds, which can be synthesized via esterification and condensation reactions.
Formation of Quinolinylidene Substituents:
- The quinoline moiety, specifically 1-ethyl-2(1H)-quinolinylidene, is introduced via condensation reactions between the cyclopentanone derivative and quinoline-based aldehydes or equivalents.
- These condensations typically proceed under conditions favoring the formation of (E)-configured double bonds, such as base- or acid-catalyzed aldol-type condensations.
Final Coupling and Purification:
- The bis-substituted product is isolated and purified, often using recrystallization or chromatographic techniques.
Detailed Preparation of Key Intermediate: Ethyl 2-oxocyclopentylacetate
A patented method (CN103058870A) describes the preparation of ethyl 2-oxocyclopentylacetate , a crucial intermediate for the synthesis of the target compound:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Starting from diethyl adipate | One-pot reaction | Economical and scalable |
| 2 | Condensation and substitution | Reflux in toluene with catalysts | Efficient conversion |
| 3 | Hydrolysis and decarboxylation | Controlled acid/base conditions | High purity intermediate |
| 4 | Esterification | Using ethanol and acid catalysts | High yield of ethyl 2-oxocyclopentylacetate |
This method offers advantages such as low cost, simple post-processing, short production cycle, high yield, and minimal waste, making it suitable for large-scale synthesis.
Condensation with Quinoline Derivatives
The key step to form the bis-substituted product involves condensation of the cyclopentanone intermediate with 1-ethyl-2(1H)-quinoline derivatives:
- The reaction is typically performed under acidic or basic catalysis.
- The (E)-configuration of the double bonds is favored thermodynamically.
- Reaction solvents such as ethanol, toluene, or dichloromethane are common.
- Reaction monitoring is done via 1H NMR spectroscopy to confirm the formation of the desired conjugated system.
Representative Reaction Scheme
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclopentanone derivative + 1-ethyl-2(1H)-quinoline aldehyde | Acid/base catalyst, reflux | Formation of mono-substituted intermediate |
| 2 | Further condensation with second equivalent of quinoline aldehyde | Reflux, solvent | Formation of bis-substituted 2,5-bis(quinolinylidene)cyclopentanone |
| 3 | Purification | Recrystallization or chromatography | Pure target compound |
Data Table: Physicochemical Properties Relevant to Preparation
These properties influence solvent choice and reaction conditions during synthesis.
Summary of Research Findings
- The preparation of 2,5-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclopentanone relies on efficient synthesis of cyclopentanone derivatives, particularly ethyl 2-oxocyclopentylacetate, which can be prepared via a patented one-pot method involving condensation, substitution, hydrolysis, and esterification.
- Subsequent condensation with 1-ethyl-2(1H)-quinoline derivatives under controlled conditions yields the target bis-substituted product with high selectivity for the (E)-configuration.
- The overall synthetic route is amenable to scale-up due to the availability of starting materials, cost-effectiveness, and environmentally considerate protocols.
- Analytical techniques such as NMR spectroscopy are essential to confirm the structure and purity of intermediates and final products.
Q & A
Basic Question: What are the established synthetic routes for 2,5-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclopentanone, and how can reaction conditions be optimized?
Methodological Answer:
The compound is synthesized via Claisen-Schmidt condensation, a method validated for analogous cyclopentanone derivatives. Key steps include:
- Reactant Proportions: Use a 1:2 molar ratio of cyclopentanone to substituted aldehyde derivatives (e.g., 1-ethyl-2-quinolinyl carbaldehyde) to drive the reaction toward bis-adduct formation .
- Catalyst and Solvent: Employ sodium hydroxide (40% aqueous) in ethanol under reflux, ensuring efficient enolate formation and cross-aldol condensation .
- Workup: Quench with ice-cold water, neutralize with dilute HCl, and recrystallize from ethanol to isolate the product .
Optimization Tips: - Adjust aldehyde substituents to control steric hindrance and electronic effects.
- Monitor reaction progress via TLC or HPLC to minimize side products like mono-adducts.
Advanced Question: How can discrepancies between experimental spectroscopic data and computational predictions (e.g., NMR chemical shifts) be resolved?
Methodological Answer:
Discrepancies often arise from solvation effects, conformational flexibility, or inaccuracies in density functional theory (DFT) parameters. To address this:
- Solvent Modeling: Include explicit solvent molecules (e.g., DMSO or CDCl₃) in DFT calculations to better replicate experimental NMR conditions .
- Conformational Sampling: Use molecular dynamics (MD) simulations to identify dominant conformers contributing to observed NMR peaks .
- Benchmarking: Compare computed shifts with experimental data for structurally similar compounds (e.g., tert-butyl-substituted analogs) to validate computational protocols .
Basic Question: What analytical techniques are most reliable for characterizing the structural conformation of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Resolves bond lengths, angles, and torsional parameters. For example, the central cyclopentanone ring exhibits bond angles of ~116.8° (C18–C17–C16) and torsional deviations due to quinolinylidene substituents .
- NMR Spectroscopy: ¹H and ¹³C NMR confirm conjugation patterns; deshielded protons on the quinolinylidene moiety appear downfield (δ 7.5–8.5 ppm) .
- UV-Vis Spectroscopy: λmax values (~450–500 nm) indicate π→π* transitions in the extended conjugated system .
Advanced Question: How can electron distribution and charge-transfer properties be analyzed experimentally and theoretically?
Methodological Answer:
- X-ray Charge Density Analysis: Refine high-resolution SCXRD data to map electron density around the quinolinylidene groups, highlighting regions of electron withdrawal/donation .
- DFT Calculations: Compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the LUMO is localized on the cyclopentanone core, facilitating nucleophilic attacks .
- Cyclic Voltammetry: Measure redox potentials to quantify charge-transfer efficiency, correlating with computed ionization potentials .
Advanced Question: What strategies are effective in resolving contradictions between observed mesomorphic properties and theoretical predictions?
Methodological Answer:
Contradictions may stem from unaccounted intermolecular interactions (e.g., π-stacking) in simulations.
- Molecular Packing Analysis: Use SCXRD to identify supramolecular interactions (e.g., C–H···O bonds) that influence mesophase stability .
- Polarized Optical Microscopy (POM): Compare experimental textures (e.g., schlieren patterns) with simulated phase diagrams incorporating van der Waals corrections .
- Dynamic Scanning Calorimetry (DSC): Correlate enthalpy changes with MD simulations of phase transitions to refine force fields .
Basic Question: What are the critical considerations for scaling up the synthesis while maintaining product purity?
Methodological Answer:
- Catalyst Loading: Increase NaOH concentration incrementally (10–15% v/v) to avoid excessive exotherms during scale-up .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) to separate bis-adducts from mono-adducts or unreacted starting materials .
- Quality Control: Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
